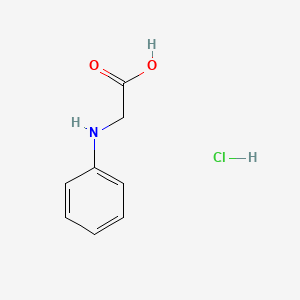

N-Phenylglycine hydrochloride

Description

Structure

3D Structure of Parent

Properties

CAS No. |

56676-71-2 |

|---|---|

Molecular Formula |

C8H10ClNO2 |

Molecular Weight |

187.62 g/mol |

IUPAC Name |

2-anilinoacetic acid;hydrochloride |

InChI |

InChI=1S/C8H9NO2.ClH/c10-8(11)6-9-7-4-2-1-3-5-7;/h1-5,9H,6H2,(H,10,11);1H |

InChI Key |

HIQIUINFXZKKEC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NCC(=O)O.Cl |

Origin of Product |

United States |

Synthetic Methodologies for N Phenylglycine Hydrochloride and Its Key Derivatives

Direct Synthesis Approaches

Direct synthesis methods provide fundamental pathways to N-Phenylglycine and its subsequent conversion to the hydrochloride salt. These methods often involve readily available starting materials and established chemical transformations.

A straightforward method for preparing N-Phenylglycine involves the reaction of chloroacetic acid with aniline (B41778). In one procedure, chloroacetic acid is heated with a twofold molar excess of aniline in water. prepchem.com Upon cooling, the N-phenylglycine product precipitates and can be isolated by filtration. prepchem.com Another variation involves neutralizing chloroacetic acid with sodium hydroxide (B78521), followed by the addition of aniline and boiling the mixture. prepchem.com The resulting N-phenylglycine separates as an oil that crystallizes upon cooling and rubbing. prepchem.com The crude N-phenylglycine can then be converted to its hydrochloride salt by treatment with hydrochloric acid. ontosight.ai

Another approach involves the reaction of aniline with ethyl chloroacetate (B1199739) in a polar protic medium in the presence of sodium acetate (B1210297). The intermediate ester is then hydrolyzed to yield N-phenylglycine. rsc.orgrsc.org

| Reactants | Reagents/Conditions | Product | Yield |

| Chloroacetic acid, Aniline | Water, 100°C, 1.5 hours | N-Phenylglycine | 62% |

| Chloroacetic acid, Aniline | 1. Sodium hydroxide (to neutralize) 2. Boil | N-Phenylglycine | - |

| Aniline, Ethyl chloroacetate | Sodium acetate, Polar protic medium | N-Phenylglycine (after hydrolysis) | - |

Table 1: Synthesis of N-Phenylglycine via Reaction of Aniline with Chloroacetic Acid Derivatives

The Strecker synthesis provides a classic route to α-amino acids, including N-Phenylglycine. This multi-component reaction involves the condensation of an aldehyde (formaldehyde), an amine (aniline), and a source of cyanide (hydrogen cyanide). wikipedia.org The resulting α-aminonitrile is subsequently hydrolyzed to afford the carboxylic acid, N-Phenylglycine. wikipedia.org

A variation of this method has been developed for the synthesis of radiolabeled amino acids, including [¹¹C-carbonyl]-N-phenylglycine. nih.govthieme-connect.com This automated process utilizes [¹¹C]cyanide and demonstrates the adaptability of the Strecker reaction for producing isotopically labeled compounds. nih.govthieme-connect.com The synthesis of [¹¹C-carbonyl]-N-phenylglycine required heating the initial Strecker reaction at 80°C. nih.gov

| Reactants | Product | Key Features |

| Formaldehyde, Aniline, Hydrogen cyanide | N-Phenylglycine | Classic Strecker synthesis |

| Formaldehyde, Aniline, [¹¹C]NaCN | [¹¹C-carbonyl]-N-phenylglycine | Automated radiosynthesis, requires heating at 80°C |

Table 2: Strecker Reaction for N-Phenylglycine Synthesis

The electrochemical polymerization of N-Phenylglycine (NPG) results in the formation of Poly(N-phenylglycine) (PNPG), a conductive polymer. This process is typically carried out using cyclic voltammetry with a glassy carbon electrode in an acidic aqueous solution. tandfonline.comresearchgate.nettandfonline.com The polymerization involves the oxidation of the NPG monomer. tandfonline.com Optimal conditions for electropolymerization, such as scan rate, potential range, and monomer concentration, have been investigated to produce electroactive polymer films. tandfonline.comresearchgate.net For instance, one study utilized a solution containing 0.2M NaClO₄, 0.2M HClO₄, and 0.015M NPG, with a potential sweep between -0.2 and 1.1 V. tandfonline.comtandfonline.com The formation of the polymer is confirmed by techniques like UV-Vis and FTIR spectroscopy. tandfonline.comresearchgate.netresearchgate.net The resulting polymer can be deposited as a film on electrode surfaces, such as indium tin oxide (ITO) glass or exfoliated graphite (B72142) sheets. acs.orgncl.res.in

| Parameter | Condition |

| Method | Cyclic Voltammetry |

| Working Electrode | Glassy Carbon |

| Medium | 0.2M HClO₄/NaClO₄ aqueous solution |

| Monomer Concentration | 0.015M N-Phenylglycine |

| Potential Range | -0.2 to +1.1 V |

Table 3: Optimized Conditions for Electrochemical Polymerization of N-Phenylglycine tandfonline.comtandfonline.com

Chemical polymerization offers an alternative route to Poly(N-phenylglycine). This method typically employs an oxidizing agent, such as ammonium (B1175870) persulfate (APS), to initiate the polymerization of N-Phenylglycine. researchgate.net To enhance the water solubility of the resulting polymer, the polymerization is often conducted in the presence of a template, like sulfonated polystyrene (SPS). researchgate.net The properties of the synthesized polymer, including yield and conductivity, are influenced by the ratio of the template to the monomer. researchgate.net Studies have also explored the effect of other components on the polymerization process. For example, the addition of water and a carboxylic acid monomer, 4-(2-methacryloyloxyethoxycarbonyl) phthalic acid (4-MET), was found to promote the polymerization of 2-hydroxyethyl methacrylate (B99206) (HEMA) in the presence of N-Phenylglycine. nih.gov N-Phenylglycine can also act as a photoinitiator, generating radicals upon exposure to near-UV light to initiate free radical photopolymerization. acs.org

| Oxidant | Template | Key Findings |

| Ammonium persulfate (APS) | Sulfonated polystyrene (SPS) | Produces water-soluble, conducting Poly(N-phenylglycine). researchgate.net |

| - | - | Polymerization of HEMA is promoted by water and 4-MET in the presence of NPG. nih.gov |

| Near-UV LED light | - | NPG acts as a photoinitiator for free radical polymerization. acs.org |

Table 4: Chemical Polymerization Involving N-Phenylglycine

Enantioselective Synthesis and Resolution Techniques

As N-Phenylglycine is a chiral molecule, methods for obtaining enantiomerically pure forms are crucial for certain applications.

The separation of racemic mixtures of phenylglycine and its derivatives can be achieved through various resolution techniques. One common approach is classical resolution, which involves the formation of diastereomeric salts with a chiral resolving agent. For example, racemic phenylglycine amide has been resolved using (S)-mandelic acid. rug.nl

A more advanced technique is crystallization-induced asymmetric transformation. In this method, one diastereomer selectively precipitates from the solution while the other epimerizes in solution, ultimately leading to a high yield of a single diastereomer. rug.nlnih.gov This has been successfully applied in diastereoselective Strecker reactions using (R)-phenylglycine amide as a chiral auxiliary, yielding diastereomerically pure α-amino nitriles. rug.nlnih.gov

Another method, known as "Dutch Resolution," involves the use of mixtures of resolving agents. For instance, 4-hydroxyphenylglycine and 4-fluorophenylglycine can be resolved with (+)-10-camphorsulfonic acid when dl- or d-(-)-phenylglycine is added. researchgate.net This process involves the formation of mixed crystals. researchgate.net Furthermore, PEGylated resolving agents have been utilized for the resolution of racemic amines, showcasing the potential for polymer-assisted resolution. acs.org

| Resolution Method | Resolving Agent/Auxiliary | Target Compound | Key Feature |

| Crystallization-Induced Asymmetric Transformation | (R)-Phenylglycine amide | α-Amino acids | In situ epimerization and precipitation of one diastereomer. rug.nlnih.gov |

| Dutch Resolution | (+)-10-camphorsulfonic acid and dl- or d-(-)-phenylglycine | 4-Hydroxyphenylglycine, 4-Fluorophenylglycine | Formation of mixed crystals. researchgate.net |

| Classical Resolution | (S)-Mandelic acid | Racemic phenylglycine amide | Formation of diastereomeric salts. rug.nl |

| Polymer-Assisted Resolution | PEGylated-(R)-Mandelic Acid | Racemic amines | Use of a polymer-bound resolving agent. acs.org |

Table 5: Resolution Techniques for Phenylglycine and its Derivatives

Asymmetric Synthesis Utilizing Chiral Catalysts and Auxiliaries

The asymmetric synthesis of N-phenylglycine and its derivatives is a critical area of research, aiming to produce enantiomerically pure compounds that are vital as building blocks in pharmaceuticals and other biologically active molecules. This is often achieved through the use of chiral catalysts and auxiliaries that guide the stereochemical outcome of the reaction.

One notable approach involves the use of (R)-phenylglycine amide as a chiral auxiliary in the asymmetric Strecker synthesis of α-amino acids. researchgate.netrug.nl In this method, a diastereoselective Strecker reaction is performed, which is accompanied by an in situ crystallization-induced asymmetric transformation. This process allows for the selective precipitation of one diastereomer, resulting in high diastereomeric ratios (dr > 99/1) and yields ranging from 76-93%. researchgate.netrug.nl For instance, the diastereomerically pure α-amino nitrile derived from pivaldehyde can be converted in three steps to (S)-tert-leucine with a 73% yield and greater than 98% enantiomeric excess (ee). researchgate.net The chiral auxiliary, (R)-phenylglycine amide, is readily available on a large scale and can be easily removed through catalytic hydrogenolysis. rug.nl

Another strategy employs chiral N-sulfinyl imidates as building blocks. The α-alkylation of these N-sulfinyl imidates, which are prepared by condensing tert-butanesulfinamide with orthoesters, proceeds with good to excellent diastereomeric ratios and yields. researchgate.net Subsequent deprotection of the alkylated products affords the corresponding imidate hydrochlorides in high yields, which can then be transformed into chiral amides. researchgate.net

The use of chiral catalysts, such as those based on rhodium, has also been explored. For example, the asymmetric conjugate addition of arylboronic acids to N-phthalimidodehydroalanine catalyzed by a Rh(I) complex can produce chiral functionalized phenylalanines. researchgate.net Furthermore, chiral aldehyde catalysis, particularly with catalysts derived from chiral BINOL aldehyde, has shown promise in the asymmetric reactions of N-unprotected amino acid esters. frontiersin.org These catalysts provide effective stereoselective control by influencing the facial selectivity of enolate intermediates. frontiersin.org

The choice of chiral auxiliary is crucial and can significantly impact the reaction's success. While (R)-phenylglycine is a common choice, its α-carbonyl/benzylic stereogenic center can be prone to racemization under certain conditions. scielo.br For example, attempts to synthesize (1S,2R)-ephenamine using (R)-phenylglycine as a starting material were met with challenges due to racemization. scielo.br

Table 1: Asymmetric Synthesis Approaches for N-Phenylglycine Derivatives

| Method | Chiral Component | Key Transformation | Typical Yield | Diastereomeric/Enantiomeric Excess |

| Strecker Synthesis | (R)-Phenylglycine amide (auxiliary) | Crystallization-induced asymmetric transformation | 76-93% | dr > 99/1 |

| Imidate Alkylation | N-Sulfinyl imidates (auxiliary) | α-alkylation | Good to excellent | dr up to >99:1 |

| Conjugate Addition | Rh(I)/L1a (catalyst) | Asymmetric conjugate addition | Not specified | Not specified |

| Aldehyde Catalysis | Chiral BINOL aldehyde (catalyst) | Asymmetric reaction of amino acid esters | Good | High diastereo- and enantioselectivity |

Synthesis of Precursors and Key Intermediates

The synthesis of N-phenylglycine hydrochloride and its derivatives often relies on the preparation of specific precursors and key intermediates. The following sections detail the synthesis of two such important compounds.

N-Nitroso-N-phenylglycine is a crucial intermediate, notably in the synthesis of sydnones. orgsyn.orgdigitellinc.com The preparation typically involves the nitrosation of N-phenylglycine.

A common and effective procedure starts with suspending N-phenylglycine in water and cooling the mixture to below 0°C in an ice-salt bath. orgsyn.orgorgsyn.org A solution of sodium nitrite (B80452) in water is then added dropwise while maintaining the low temperature to prevent decomposition. orgsyn.orgorgsyn.orgchegg.com This initial reaction forms a red, nearly clear solution. After a quick filtration, activated carbon (Norit®) can be added to the cold solution and stirred for a few minutes to decolorize it. orgsyn.orgorgsyn.org Following another filtration, the addition of concentrated hydrochloric acid to the well-stirred solution causes the precipitation of N-nitroso-N-phenylglycine as light, fluffy crystals. orgsyn.orgorgsyn.org The product is then collected by suction filtration, washed with ice-cold water, and dried. This method has been reported to yield the product in 80-83% yield with a melting point of 103–104°C, and the product is often pure enough to be used in subsequent steps without recrystallization. orgsyn.orgorgsyn.org

The reaction can be summarized by the following balanced chemical equation:

C₈H₉NO₂ + NaNO₂ + HCl → C₈H₈N₂O₃ + NaCl + H₂O

Table 2: Reagents and Conditions for the Synthesis of N-Nitroso-N-phenylglycine

| Reagent | Role | Molar Ratio (relative to N-phenylglycine) | Key Conditions |

| N-Phenylglycine | Starting material | 1 | Suspension in water |

| Sodium Nitrite | Nitrosating agent | ~1.09 | Dropwise addition |

| Hydrochloric Acid | Acidification | - | Added after nitrosation |

| Water | Solvent | - | - |

| Ice-salt bath | Cooling | - | Temperature maintained below 0°C |

N-Trifluoroacetylphenylglycine hydroxysuccinimide ester (TFA-Phg-OSu) is a valuable reagent in peptide synthesis. clockss.orgresearchgate.net The trifluoroacetyl (TFA) group is an easily removable N-acyl protecting group. clockss.org The synthesis of this activated ester is significant because the direct connection of the phenyl ring to the α-carbon in phenylglycine can make it susceptible to racemization during C-terminal modification. clockss.org

The synthesis of optically pure N-TFA-Phg-OSu has been reported. clockss.org While the specific details of the synthetic route to N-TFA-Phg-OSu from N-phenylglycine are not fully elaborated in the provided search results, the literature indicates that N-hydroxysuccinimide esters of N-acyl-protected α-amino acids are widely used for peptide synthesis due to their high reactivity and the reduced likelihood of side reactions. clockss.orgresearchgate.net The synthesis would generally involve the reaction of N-trifluoroacetylphenylglycine with N-hydroxysuccinimide in the presence of a coupling agent.

Once synthesized, the properties and reactivity of N-TFA-Phg-OSu have been studied. For instance, the hydrolysis of TFA-Phg-OSu using 6 M HCl at 80°C for 6 hours yields phenylglycine. clockss.org The stability of the chiral center is a key concern. It has been observed that under basic conditions, TFA-D-Phg-OSu can convert to an oxazolone (B7731731) intermediate, which can lead to a diastereomeric mixture during peptide formation. clockss.org

Chemical Reactivity and Mechanistic Investigations of N Phenylglycine Hydrochloride

Fundamental Reaction Pathways

The fundamental reactivity of N-Phenylglycine hydrochloride is dictated by the functional groups present in its structure. The carboxylic acid and the secondary amine allow for acid-base reactions and salt formation, while the N-phenyl group influences the molecule's electronic properties and reactivity in various transformations.

N-Phenylglycine and its derivatives can undergo a variety of oxidative transformations. These reactions often target the α-carbon of the glycine (B1666218) unit, leading to the formation of imine or α-oxo aldehyde intermediates, which are valuable for further chemical modifications.

One notable oxidative pathway is the metal-free, chemoselective oxidation of N-terminal N-phenylglycine residues in peptides. This transformation can be achieved using molecular oxygen as the sole oxidant in a buffer at a neutral pH of 7.0. The electronic properties of the N-phenylglycine residue can be fine-tuned to control the reaction. Furthermore, the oxidation can be selectively initiated by the addition of a mild oxidant like potassium ferricyanide. This method provides a gentle approach for generating α-imino amide intermediates, which can then participate in ligation reactions, such as the formation of oximes.

Horseradish peroxidase (HRP) can also catalyze the oxidation of N-alkyl-N-phenylglycine derivatives. In the presence of hydrogen peroxide and air, the primary reaction is an oxidative decarboxylation, yielding a secondary aniline (B41778). However, a competing nonoxidative decarboxylation pathway can also occur, leading to a tertiary aniline. The mechanism is proposed to involve the oxidation of the N-phenylglycine derivative to a cation radical by ferric HRP, followed by decarboxylation to an α-amino radical.

Historically, the oxidation of N-phenylglycine has been a crucial step in the industrial synthesis of indigo (B80030) dye. In this process, N-phenylglycine is oxidized to form indoxyl, which then undergoes dimerization to produce indigo.

Direct reductive transformations of the this compound molecule itself are not extensively documented in the scientific literature. The stability of the N-phenyl and carboxylic acid moieties means that reduction typically requires harsh conditions that may lead to non-selective reactions.

However, reductive pathways are integral to the synthesis of N-phenylglycine and its derivatives. One common synthetic route involves the condensation of a substituted aniline with glyoxylic acid to form an imine intermediate. This imine is then reduced to yield the corresponding N-substituted-phenyl glycine. This hydro-reduction is often carried out catalytically, for example, using palladium on carbon (Pd/C) and hydrogen gas.

Another synthetic approach that incorporates a reduction step is the reductive amination of phenylglyoxylic acid. This method provides a direct route to phenylglycine, an isomer of N-phenylglycine. While not a direct reduction of N-phenylglycine, these synthetic methods highlight the importance of reductive transformations in accessing this class of compounds.

As an amino acid derivative, N-phenylglycine exhibits characteristic acid-base properties. The presence of both a carboxylic acid group (-COOH) and a secondary amine group (-NH-) allows it to act as both an acid and a base. In its hydrochloride form, the amine is protonated, giving the salt C₆H₅NH₂⁺CH₂COOH Cl⁻.

The carboxylic acid group can be deprotonated by a base to form a carboxylate salt. For instance, N-phenylglycine can be neutralized with a base like sodium hydroxide (B78521) or potassium hydroxide to form the corresponding sodium or potassium N-phenylglycinate. These alkali metal salts are important intermediates in various industrial processes, including the synthesis of dyes and other organic compounds.

The formation and isolation of these salts are often straightforward. For example, the potassium salt of N-phenylglycine can be prepared by treating N-phenylglycine with a stoichiometric amount of potassium hydroxide solution and then evaporating the solution to dryness. The hydrochloride salt itself is formed by treating N-phenylglycine with hydrochloric acid.

Table 1: Common Salts of N-Phenylglycine

| Salt Name | Chemical Formula | Method of Formation |

|---|---|---|

| This compound | C₆H₅NH₂⁺CH₂COOH Cl⁻ | Reaction with hydrochloric acid |

| Sodium N-phenylglycinate | C₆H₅NHCH₂COONa | Neutralization with sodium hydroxide |

| Potassium N-phenylglycinate | C₆H₅NHCH₂COOK | Neutralization with potassium hydroxide |

Advanced Organic Reactions

Beyond its fundamental reactivity, N-phenylglycine derivatives, particularly its esters, are valuable substrates in more complex organic transformations, such as cross-dehydrogenative coupling reactions.

Cross-dehydrogenative coupling (CDC) is a powerful strategy in organic synthesis that involves the formation of a new bond between two C-H bonds, typically with the aid of a catalyst and an oxidant. N-arylglycine esters are effective substrates in CDC reactions, allowing for the formation of α-aryl α-amino acid esters.

One example is the copper-catalyzed dehydrogenative cross-coupling reaction between N-arylglycine esters and phenols or 1,3,5-trimethoxybenzene. This reaction, which uses di-tert-butyl peroxide (DTBP) as an oxidant, proceeds with high ortho-regioselectivity to afford the desired α-aryl α-amino acid esters in moderate to excellent yields. A proposed mechanism for this transformation involves an aromatic electrophilic substitution.

Another efficient CDC reaction involves the copper(II)-catalyzed coupling of N-arylglycine esters with imidazo[1,2-a]pyridines. This method is characterized by its high yields, broad functional group compatibility, and mild reaction conditions.

A key step in the cross-dehydrogenative coupling of N-phenylglycine esters is the activation of the C(sp³)–H bond at the α-carbon. Mechanistic studies, including density functional theory (DFT) calculations, have provided valuable insights into this process.

In copper-catalyzed CDC reactions, a single electron transfer (SET) process is believed to play a crucial role in the catalytic cycle. The reaction is thought to proceed through the formation of an iminium cation intermediate. The generation of this intermediate is a key step that facilitates the subsequent C-C bond formation.

Palladium catalysis has also been employed for the selective activation of benzylic and alkyl sp³ C–H bonds in coupling reactions with carbon nucleophiles. While typically palladium(II) acetate (B1210297) promotes arene sp² C–H activation, in certain systems involving phenylglycine azlactone, selective sp³ C–H activation is observed. Isotope labeling studies have suggested that a metal-catalyzed C–H activation step is rate-determining.

The ability to selectively activate the α-C(sp³)–H bond of N-phenylglycine derivatives opens up numerous possibilities for the synthesis of complex and unnatural α-amino acids, which are important building blocks in medicinal chemistry and materials science.

Table 2: Key Mechanistic Features of C(sp³)–H Activation in N-Phenylglycine Esters

| Catalytic System | Key Intermediate/Process | Mechanistic Evidence |

|---|---|---|

| Copper/TBHP | Iminium cation | DFT calculations |

| Copper/DTBP | Aromatic electrophilic substitution | Proposed mechanism |

| Palladium(II) acetate | Metal-catalyzed C–H activation | Isotope labeling studies (kH/kD) |

Cross-Dehydrogenative Coupling (CDC) Reactions Involving N-Phenylglycine Esters

Radical-Radical Cross-Coupling Pathways

The chemistry of N-phenylglycine and its derivatives often involves radical intermediates, particularly through oxidative processes. The α-amino C-H bond is susceptible to oxidation, leading to the formation of a radical species that can participate in cross-coupling reactions. The general pathway is initiated by a single electron transfer (SET) from the N-phenylglycine moiety, often facilitated by a metal catalyst or photoredox catalysis.

This generates a radical cation which can then undergo deprotonation to form an α-amino radical. This radical is a key intermediate that can couple with another radical species present in the reaction mixture. For instance, in copper-catalyzed oxidative coupling reactions, N-aryl glycine esters can be oxidized to form an α-amino radical. chemrxiv.org This radical can then engage in a cross-coupling reaction with other radical partners, such as those generated from heterocycles. chemrxiv.org The reaction's progression via a radical mechanism is often supported by control experiments, where the presence of radical trapping agents like TEMPO (2,2,6,6-tetramethylpiperidinooxy) inhibits the reaction. chemrxiv.org These pathways are crucial for forming new carbon-carbon or carbon-heteroatom bonds at the α-position of the amino acid.

Oxidative Decarboxylation Reactions: Kinetics and Catalysis

The oxidative decarboxylation of N-phenylglycine is a well-studied reaction that transforms the amino acid into products such as aniline and formaldehyde, with the release of carbon dioxide. The kinetics of this reaction are highly dependent on the oxidant, catalyst, and reaction medium.

One detailed study investigated the kinetics of the oxidative decarboxylation of N-phenylglycine (NPG) using peroxomonosulfate (PMS) in a perchloric acid medium. orgsyn.org The reaction exhibits first-order kinetics with respect to both [NPG] and the oxidant [PMS]. orgsyn.org Interestingly, the reaction rate decreases with an increase in the concentration of H+ ions, indicating that the oxidation is acid-inhibited. orgsyn.org

The process can be significantly accelerated by the presence of metal ion catalysts. The catalytic efficiency of different metal ions has been quantified, with the catalytic constant (Kc) serving as a measure of their effectiveness. For the oxidation of N-phenylglycine by PMS, the catalytic efficiency follows the order VO2+ > Cu2+. orgsyn.org

Table 1: Catalytic Efficiency in Oxidative Decarboxylation of N-Phenylglycine

| Catalyst | Catalytic Constant (Kc) | Relative Efficiency |

|---|---|---|

| VO2+ | High | > |

This table illustrates the relative catalytic efficiency of Vanadyl (VO2+) and Copper (Cu2+) ions in the oxidative decarboxylation of N-phenylglycine by peroxomonosulfate. orgsyn.org

Mechanistically, under certain conditions, horseradish peroxidase (HRP) can catalyze both oxidative and nonoxidative decarboxylation of N-alkyl-N-phenylglycines. luxembourg-bio.com The proposed mechanism for the nonoxidative pathway involves the oxidation of the substrate to a cation radical by ferric HRP, followed by decarboxylation to an α-amino radical. luxembourg-bio.com This radical, possessing carbanion character on the carbon, is then protonated, and the cycle is completed by electron capture from ferrous HRP. luxembourg-bio.com

C-H Functionalization for Heterocyclic Synthesis

The direct functionalization of C-H bonds is a powerful strategy in modern organic synthesis. N-phenylglycine derivatives are valuable substrates for C-H functionalization at the α-position, enabling the synthesis of complex heterocyclic structures. This approach avoids the need for pre-functionalized starting materials, offering a more atom-economical route.

A notable example is the copper/air-mediated oxidative cross-coupling reaction between N-aryl glycine esters and imidazoheterocycles. chemrxiv.orgsemanticscholar.org In this transformation, the C-H bond at the α-position of the glycine ester is functionalized, coupling with a C-H bond of the imidazoheterocycle. The reaction proceeds efficiently under an air atmosphere, which acts as the terminal oxidant, obviating the need for harsher peroxide agents. semanticscholar.org This method provides a straightforward protocol for preparing a variety of imidazoheterocycles containing a glycine ester motif, which are structures of interest in medicinal chemistry. semanticscholar.org Mechanistic studies suggest that the transformation of the N-phenyl glycine ester into an active species, likely an imine or a radical intermediate, is crucial for the coupling reaction to occur. chemrxiv.org

Cyclization Reactions to Form N-Containing Heterocycles (e.g., Sydnones)

N-phenylglycine is a key precursor for the synthesis of a class of mesoionic heterocyclic compounds known as sydnones. The synthesis of 3-phenylsydnone (B89390) from N-phenylglycine is a classic example of a cyclization reaction that proceeds via an N-nitroso intermediate. orgsyn.orgneliti.com

The reaction involves two main steps:

N-Nitrosation: N-phenylglycine is treated with a nitrosating agent, typically nitrous acid generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures (around 0°C). orgsyn.orgneliti.com This step converts the secondary amine of N-phenylglycine into an N-nitrosoamine, yielding N-nitroso-N-phenylglycine. orgsyn.org

Cyclodehydration: The isolated N-nitroso-N-phenylglycine is then subjected to dehydration using a strong dehydrating agent, most commonly acetic anhydride (B1165640). orgsyn.orgwikipedia.org Heating the N-nitroso derivative in acetic anhydride induces an intramolecular cyclization with the loss of a water molecule to form the 1,2,3-oxadiazole (B8650194) ring characteristic of sydnones. neliti.comijcrt.org Other dehydrating agents like trifluoroacetic anhydride (TFAA) or thionyl chloride can also be used, often accelerating the reaction. ijcrt.orgresearchgate.net

The resulting 3-phenylsydnone is a stable, crystalline solid and serves as a versatile building block in organic synthesis, particularly in 1,3-dipolar cycloaddition reactions. orgsyn.org

Hydrolysis of N-Phenylglycine Derivatives

N-Phenylglycine derivatives, such as esters, amides, and nitriles, can be hydrolyzed to yield the parent N-phenylglycine or its salt. The conditions for hydrolysis can be acidic, basic, or enzymatic, depending on the specific derivative.

Acid Hydrolysis: N-acyl-phenylglycine esters can be hydrolyzed under acidic conditions. For example, the hydrolysis of N-acetyl-DL-phenylglycine methyl ester to D- and L-phenylglycine can be achieved using strong acids. neliti.com

Base Hydrolysis (Saponification): The hydrolysis of phenylglycine nitrile to the corresponding alkali salt of phenylglycine is an important industrial process, particularly in the synthesis of indigo. rsc.org This reaction is typically carried out using strong bases like sodium hydroxide or potassium hydroxide at elevated temperatures. rsc.org Similarly, base-catalyzed hydrolysis of 1,5-diphenylhydantoins can produce N-aryl phenylglycine derivatives. ijcrt.org

Enzymatic Hydrolysis: Enzymes offer a stereoselective method for the hydrolysis of N-phenylglycine derivatives. For instance, nitrile hydratase and amidase enzyme systems can be used for the enantioselective hydrolysis of phenylglycinonitrile to produce optically pure phenylglycine amide or phenylglycine. google.com Similarly, acylase enzymes can be used for the stereoselective resolution of N-acyl-DL-phenylglycine esters, hydrolyzing only the L-enantiomer. neliti.com

Stereochemical Dynamics

Racemization Mechanisms and Influencing Factors

Phenylglycine and its derivatives are known to be more susceptible to racemization at the α-carbon compared to many other α-amino acids, such as alanine. rsc.org This increased propensity for racemization is a critical consideration in synthetic applications, especially during peptide synthesis. luxembourg-bio.com

The primary mechanism for racemization under basic conditions involves the deprotonation of the α-carbon. The resulting carbanion is significantly stabilized by resonance, as the negative charge can be delocalized not only into the carbonyl group (forming an enolate) but also into the adjacent phenyl ring. rsc.org This extended delocalization lowers the pKa of the α-proton, making it more acidic and facilitating its removal by a base, which leads to the loss of stereochemical integrity upon reprotonation. rsc.org

Several factors influence the rate of racemization:

Electronic Effects of Substituents: Electron-withdrawing groups on the phenyl ring can further stabilize the carbanion intermediate, thereby increasing the rate of racemization. Conversely, electron-donating groups, such as a 4-hydroxy group, can destabilize the carbanion through a positive mesomeric effect (+M), thus slowing down the racemization rate. rsc.org

Reaction Conditions in Peptide Synthesis: During Fmoc-based solid-phase peptide synthesis (SPPS), the base-catalyzed coupling step of Fmoc-Phg is the critical stage for racemization. luxembourg-bio.com The choice of base and coupling agent has a profound impact. Strong, sterically unhindered bases like DBU or piperidine (B6355638) can promote significant epimerization. luxembourg-bio.com

pH: Racemization is base-catalyzed. Studies have shown that while peptides containing phenylglycine are stable at neutral pH, they can undergo racemization under strongly basic conditions. luxembourg-bio.comgoogle.com

Table 2: Influence of Reaction Conditions on Racemization of Phenylglycine during Peptide Coupling

| Coupling Reagent | Base | Degree of Racemization |

|---|---|---|

| HATU | DIPEA | Significant |

| HATU | TMP / DMP | Reduced |

This table summarizes the effect of different coupling reagents and bases on the extent of racemization during the coupling of Fmoc-Phenylglycine (Fmoc-Phg). Weaker, more sterically hindered bases like 2,4,6-trimethylpyridine (B116444) (TMP) or 2,6-dimethylpyridine (B142122) (DMP) in combination with specific activators can minimize racemization. luxembourg-bio.com

Control of Stereochemistry in Reactions

The control of stereochemistry is a critical aspect of synthetic organic chemistry, particularly in the preparation of enantiomerically pure compounds. Derivatives of N-phenylglycine, often used in the form of their hydrochloride salts for improved handling and stability, have been effectively employed as chiral auxiliaries to direct the stereochemical outcome of various chemical transformations. acs.orgresearchgate.netnih.gov A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to facilitate a diastereoselective reaction. wikipedia.orgsigmaaldrich.com The auxiliary is subsequently removed to yield the desired enantiomerically enriched product.

A prominent example of stereochemical control utilizing an N-phenylglycine derivative is in the asymmetric Strecker synthesis of α-amino acids. acs.orgnih.gov In this reaction, (R)-phenylglycine amide, often prepared from its hydrochloride salt, serves as an excellent chiral auxiliary. acs.org The reaction involves the condensation of an aldehyde or ketone with the chiral amine auxiliary, followed by the addition of a cyanide source to form an α-amino nitrile. The inherent chirality of the phenylglycine amide directs the addition of the cyanide nucleophile, leading to the preferential formation of one diastereomer over the other.

A key mechanistic feature that enhances stereocontrol in these reactions is the phenomenon of crystallization-induced asymmetric transformation (CIAT). acs.orgresearchgate.netnih.gov In solution, the two diastereomeric α-amino nitriles may exist in equilibrium. However, if one diastereomer is less soluble and selectively crystallizes out of the reaction mixture, the equilibrium will shift towards the formation of that less soluble diastereomer, ultimately leading to a high diastereomeric excess. acs.org This process allows for the isolation of nearly diastereomerically pure products.

Detailed research findings have demonstrated the efficacy of (R)-phenylglycine amide as a chiral auxiliary in the Strecker reaction with various carbonyl compounds. For instance, the reaction with pivaldehyde can be optimized to produce the corresponding α-amino nitrile with a high degree of stereoselectivity. acs.org The choice of solvent and temperature plays a crucial role in controlling the diastereomeric ratio, often by influencing the selective precipitation of one diastereomer. acs.org

The diastereomerically pure α-amino nitrile can then be converted into the target α-amino acid in a few synthetic steps, which typically involve the removal of the chiral auxiliary. acs.org For example, hydrolysis of the nitrile and amide functionalities can yield the final amino acid with high enantiomeric purity. acs.org

The following interactive data tables summarize the research findings on the control of stereochemistry in the asymmetric Strecker reaction using (R)-phenylglycine amide as a chiral auxiliary.

Table 1: Asymmetric Strecker Reaction of (R)-Phenylglycine Amide with Pivaldehyde acs.org

| Entry | Solvent | Temperature (°C) | Diastereomeric Ratio ((R,S):(R,R)) | Yield (%) |

| 1 | MeOH | Room Temp | 65:35 | 80 |

| 2 | MeOH/H₂O | Room Temp | 81:19 | 69 |

| 3 | H₂O | 40 | >99:1 | 93 |

| 4 | H₂O | 50 | >99:1 | 91 |

Table 2: Asymmetric Strecker Reaction of (R)-Phenylglycine Amide with 3,4-Dimethoxyphenylacetone acs.org

| Solvent | Temperature (°C) | Diastereomeric Ratio | Yield (%) |

| MeOH/H₂O (6/1 v/v) | Room Temp | >99:1 | 76 |

These results underscore the effective stereochemical control exerted by the N-phenylglycine derivative, particularly when coupled with a crystallization-induced asymmetric transformation, to afford highly enriched chiral α-amino acids. acs.org

Derivatization Strategies and Analogue Synthesis of N Phenylglycine Hydrochloride

Synthesis of Substituted N-Phenylglycine Analogues

The core structure of N-phenylglycine can be readily modified at both the nitrogen atom and the carboxylic acid group, leading to a wide array of substituted analogues. These modifications are crucial for tuning the molecule's properties for various applications.

N-Alkyl and N-Aryl Substituted Glycine (B1666218) Derivatives

Substitution on the nitrogen atom of the glycine moiety introduces structural diversity that can significantly impact the biological activity of the resulting compounds. Various synthetic routes have been developed to achieve N-alkylation and N-arylation of N-phenylglycine and its precursors.

One common strategy involves the reaction of substituted anilines with glyoxylic acid to form an imine intermediate, which is subsequently reduced to yield the desired N-substituted phenylglycine. For instance, this method has been successfully employed for the synthesis of N-(cyano-phenyl) glycine and N-4-[(2H)-1,2,4-oxadiazoles-5-ketone-3-bases] phenylglycine. mdpi.comacs.orggoogleapis.com Another approach utilizes the reaction of an amine with a glyoxylic acid ester half-acetal.

A mild and efficient one-pot procedure for the synthesis of substituted N-aryl glycines has been developed from 2-chloro-N-aryl acetamides through an intermolecular cyclization in the presence of CuCl2·2H2O and KOH. sigmaaldrich.com This method tolerates both electron-donating and electron-withdrawing substituents on the aromatic ring. sigmaaldrich.com Furthermore, on-resin Cα-functionalization of N-arylglycinyl peptides with boronic acids provides a method for late-stage modification.

Below is a table summarizing various synthetic approaches to N-alkyl and N-aryl substituted glycine derivatives.

Table 1: Synthesis of N-Alkyl and N-Aryl Substituted Glycine Derivatives

| Starting Material | Reagents and Conditions | Product | Yield (%) |

|---|---|---|---|

| Substituted aniline (B41778) and glyoxylic acid | Pd-C/H2, 0-100°C, 1-24 h | N-(substituted-phenyl) glycine | High |

| 2-Chloro-N-aryl acetamides | CuCl2·2H2O, KOH, acetonitrile (B52724), reflux | Substituted N-aryl glycines | High |

| 4-Aminoacetophenone | Chloroacetic acid, then various reagents | N-(4-substituted phenyl)glycine derivatives | Not specified |

| Resin-bound N-aryl peptides | Boronic acids | Cα-functionalized N-arylglycinyl peptides | Not specified |

| 1,5-Diphenylhydantoins | NaOH or KOH, dil-methanol, heat; then DMF, reflux | N-Aryl phenylglycine O-alkyl esters | 16-87 |

Ester and Amide Derivatives of N-Phenylglycine

The carboxylic acid functionality of N-phenylglycine is a prime site for derivatization, leading to the formation of esters and amides. These derivatives often exhibit altered solubility, stability, and biological activity compared to the parent compound.

Esterification of N-phenylglycine can be achieved through various methods. A straightforward approach involves refluxing N-aryl phenylglycine with an alcohol in the presence of a catalytic amount of a strong acid, such as concentrated sulfuric acid. nih.gov Another method involves the reaction of an amine with a glyoxylic acid ester half-acetal followed by hydrogenation. The resolution of racemic esters of phenylglycine can be accomplished using chiral resolving agents like (+)-tartaric acid. researchgate.net

Amide bond formation is another critical derivatization strategy. N-Phenylglycine can be coupled with various amines to produce a diverse library of amide derivatives. For instance, Boc-DL-phenylglycine has been condensed with 4-arylpiperazine derivatives in the presence of a coupling agent like carbonyldiimidazole (CDI) to yield phenylglycinamide derivatives. mdpi.com Chemoenzymatic methods have also been developed for the enantioselective synthesis of phenylglycine and its amide, utilizing a nitrilase-catalyzed reaction on rac-phenylglycinonitrile, which is formed from the Strecker synthesis. researchgate.netprepchem.comnih.gov Furthermore, lipase-catalyzed selective amidation of phenylglycinol has been reported as an efficient and environmentally friendly method. rsc.org

The following table provides examples of the synthesis of ester and amide derivatives of N-phenylglycine.

Table 2: Synthesis of Ester and Amide Derivatives of N-Phenylglycine

| Starting Material | Reagents and Conditions | Product Type | Yield (%) |

|---|---|---|---|

| N-Aryl phenylglycine | Absolute methanol, conc. H2SO4, reflux | O-Alkyl Ester | Not specified |

| L-Phenylglycine | Alcohol, conc. strong acid | DL-Phenylglycine ester | Not specified |

| rac-Phenylglycinonitrile | Nitrilase variants (e.g., from Pseudomonas fluorescens) | Phenylglycine or Phenylglycine amide | Up to 81% (for (R)-phenylglycine) |

| Boc-DL-phenylglycine and 4-arylpiperazine | Carbonyldiimidazole (CDI) | Phenylglycinamide | Not specified |

| Phenylglycinol and capric acid | Novozym 435 (immobilized lipase) | Phenylglycolamide | 89.41 |

Functionalization of the Phenyl Moiety

Direct modification of the phenyl ring of N-phenylglycine offers a powerful tool to modulate its electronic and steric properties, thereby influencing its interaction with biological targets.

A significant advancement in this area is the palladium-mediated C-H functionalization, which allows for regioselective substitution at the ortho position of the phenyl ring. Orthopalladated derivatives of substituted phenylglycines react with halogenating agents such as PhICl2, Br2, and I2 to yield the corresponding o-halogenated amino acids. nih.gov Similarly, reaction with PhI(OAc)2 in the presence of various alcohols leads to o-alkoxylated phenylglycines. nih.gov This methodology is versatile and tolerates a range of functional groups on the aryl ring, as well as at the Cα and N positions. nih.gov

Another strategy for introducing diversity to the phenyl ring is to start the synthesis from an already functionalized aniline. A series of N-(4-substituted phenyl)glycine derivatives have been synthesized from 4-aminoacetophenone. The acetyl group at the para position serves as a handle for further modifications, such as the formation of chalcones and their subsequent cyclization into various heterocyclic systems. nih.gov

The table below summarizes methods for the functionalization of the phenyl moiety of N-phenylglycine.

Table 3: Functionalization of the Phenyl Moiety of N-Phenylglycine

| Starting Material/Intermediate | Reagents and Conditions | Type of Functionalization | Product |

|---|---|---|---|

| Orthopalladated phenylglycine derivatives | PhICl2, Br2, or I2 | Ortho-halogenation | o-Halogenated phenylglycines |

| Orthopalladated phenylglycine derivatives | PhI(OAc)2, R-OH | Ortho-alkoxylation | o-Alkoxylated phenylglycines |

| N-(4-acetylphenyl)glycine | Aromatic aldehydes, base | Chalcone (B49325) formation at the phenyl ring | Chalcone derivatives |

| N-(4-acetylphenyl)glycine | Thiosemicarbazide | Thiosemicarbazone formation at the phenyl ring | Thiosemicarbazone derivatives |

Conjugates and Hybrid Structures

The conjugation of N-phenylglycine and its derivatives to other molecules, such as peptides or other bioactive compounds, can lead to hybrid structures with novel or enhanced biological activities.

N-Phenylglycine is a known component of various peptide natural products, including glycopeptide antibiotics. rsc.orgnih.gov Its incorporation into peptide chains can be achieved through solid-phase peptide synthesis (SPPS). However, the racemization of the phenylglycine residue, particularly during the Fmoc-group removal step in SPPS, presents a significant challenge. nih.gov Strategies to mitigate this racemization include the use of specific coupling reagents like DMTMM-BF4 and careful control of reaction conditions. nih.gov

Hybrid molecules can also be created by synthesizing N-phenylglycine derivatives that incorporate other pharmacologically active moieties. For example, a series of N-(4-substituted phenyl)glycine derivatives have been designed where the substituent at the para-position is a heterocyclic ring system, created through the derivatization of an acetyl group. nih.gov These hybrid structures have shown potential as anti-inflammatory agents. nih.gov The conjugation of amino acids, including glycine derivatives, to other bioactive molecules is a recognized strategy to improve their therapeutic properties. nih.gov

The following table provides examples of conjugates and hybrid structures involving N-phenylglycine.

Table 4: Synthesis of N-Phenylglycine Conjugates and Hybrid Structures

| N-Phenylglycine Derivative | Conjugation Partner/Modification | Coupling/Reaction Conditions | Product Type |

|---|---|---|---|

| Fmoc-Phg-OH | Growing peptide chain on solid support | SPPS, various coupling reagents (e.g., DMTMM-BF4) | Phenylglycine-containing peptides |

| N-(4-acetylphenyl)glycine | Chalcone and thiosemicarbazone intermediates | Cyclization with various reagents | Hybrid molecules with heterocyclic moieties |

Applications in Advanced Materials and Organic Catalysis

Poly(N-Phenylglycine) (PNPG) as Functional Material

Poly(N-phenylglycine) (PNPG), a derivative of polyaniline, has emerged as a significant functional material due to its unique combination of properties. The presence of a carboxyl group on the nitrogen atom enhances its solubility and processability compared to its parent polymer, polyaniline, while retaining valuable electrical and chemical characteristics. researchgate.netsemanticscholar.org These attributes make it a promising candidate for a range of applications in advanced materials, particularly in environmental remediation and energy storage.

The synthesis of conducting Poly(N-phenylglycine) can be achieved through both chemical and electrochemical methods, allowing for the formation of the polymer in various forms, such as water-soluble solutions or films on electrode surfaces.

Chemical Synthesis: A common chemical method involves the oxidative polymerization of the N-Phenylglycine monomer using an oxidant like ammonium (B1175870) persulfate (APS). researchgate.net To create a water-soluble and conducting form of the polymer, the polymerization is often carried out in the presence of a template. A strong polyelectrolyte acid, such as sulphonated polystyrene (SPS), serves as an effective template, guiding the polymerization process and resulting in a soluble conducting polymer complex. researchgate.netsemanticscholar.org The structure and properties of the resulting polymer can be confirmed using characterization techniques such as Fourier transform infrared (FTIR) and ultraviolet-visible (UV-vis) spectroscopy. researchgate.netresearchgate.net

Electrochemical Synthesis: Electropolymerization offers a direct method to synthesize PNPG films onto a conductive substrate. This process is typically performed using cyclic voltammetry (CV) in an aqueous solution. researchgate.net For instance, PNPG can be synthesized on a glassy carbon (GC) electrode in an acidic medium such as a perchloric acid/sodium perchlorate solution. researchgate.net The synthesis conditions, including the potential range, scan rate, and the concentration of the monomer and doping agents, are optimized to control the properties of the resulting polymer film. researchgate.net An in situ electrochemical polymerization method has also been used to prepare PNPG on a flexible stainless-steel plate coated with a thin gold film, demonstrating the versatility of this approach. nih.govresearchgate.net

Poly(N-phenylglycine) exhibits notable electrochemical properties, which are central to its application in electronic devices. The electroactivity of PNPG is typically investigated using cyclic voltammetry, which reveals the redox behavior of the polymer. researchgate.net

PNPG films demonstrate reversible redox processes, indicating their ability to be repeatedly oxidized and reduced, a key characteristic for applications in energy storage and electrochromic devices. researchgate.net Studies on PNPG films synthesized on gold-coated stainless steel (PNPG/Au/SS) have shown that the redox reaction is diffusion-controlled, meaning the rate of the reaction is governed by the speed at which ions can travel to and from the polymer film. researchgate.net This electrode exhibited superior electrochemical performance compared to those without the gold underlayer, showing lower resistance and enhanced charge transfer capabilities. nih.gov The optimization of electropolymerization parameters allows for the fine-tuning of these electrochemical properties to meet the demands of specific applications. researchgate.net

The unique chemical structure of PNPG, featuring carboxyl and amine functional groups, makes it an excellent candidate for environmental remediation, particularly for the removal of heavy metal ions from aqueous solutions.

PNPG has demonstrated exceptional capabilities in adsorbing precious metal ions, highlighting its potential for recovering valuable resources from waste streams like e-waste. researchgate.netnii.ac.jp Research has shown that PNPG particles can achieve a remarkable adsorption capacity for gold (Au(III)), reaching up to 1356.78 mg/g at a pH of 1. researchgate.net To address the practical challenge of separating nanoscale adsorbent particles after use, PNPG can be fabricated into membranes, which retain high activity and can be easily removed from the solution. researchgate.netnii.ac.jp These membranes have been shown to be effective for at least three cycles and can selectively capture Au(III) from polymetallic solutions. researchgate.netnii.ac.jp In a practical demonstration, a 2-mg PNPG membrane was used to selectively recover approximately 80% of the gold from the leaching solution of waste computer printed circuit boards. researchgate.netnii.ac.jp

Furthermore, functionalizing PNPG can enhance its adsorption capacity for other heavy metals. A novel material composed of phytic acid-functionalized poly-phenylglycine (PA-PPG) has shown high maximum adsorption capacities for copper (Cu), lead (Pb), and cadmium (Cd) ions. researchgate.net

| Adsorbent Material | Target Metal Ion | Maximum Adsorption Capacity (mg/g) | Optimal pH | Reference |

|---|---|---|---|---|

| Poly-N-phenylglycine (PNPG) Particles | Gold (Au(III)) | 1356.78 | 1 | researchgate.net |

| Phytic Acid-Functionalized PPG (PA-PPG) | Lead (Pb) | 732.4 | 5.2 | researchgate.net |

| Phytic Acid-Functionalized PPG (PA-PPG) | Cadmium (Cd) | 216 | 5.2 | researchgate.net |

| Phytic Acid-Functionalized PPG (PA-PPG) | Copper (Cu) | 90.5 | 5.2 | researchgate.net |

The high efficiency of metal ion adsorption by PNPG is attributed to a combination of physical and chemical mechanisms. researchgate.netnih.gov The adsorption process for Au(III) is well-described by the Langmuir isotherm and pseudo-second-order kinetic models, which indicate that the process is primarily chemisorption occurring as a monolayer on the adsorbent surface. researchgate.netnii.ac.jp

The key mechanisms involved include:

Electrostatic Interactions: Under acidic conditions, the nitrogen atoms in the polymer chain can become protonated, creating a positive charge on the surface. This facilitates the electrostatic attraction of negatively charged metal complexes, such as AuCl₄⁻. researchgate.netnih.gov

Redox Reactions: A crucial step in the adsorption of gold is a redox reaction where the PNPG acts as a reducing agent. researchgate.net Characterization using X-ray Photoelectron Spectroscopy (XPS) confirms that Au(III) is reduced to elemental gold, Au(0), through electron transfer from the PNPG. researchgate.netnii.ac.jpnih.gov

Chelation and Complexation: The presence of both amine and carboxyl functional groups allows for the formation of stable chelate complexes with metal ions. This binding mechanism is particularly relevant for the adsorption of ions like copper, lead, and cadmium by functionalized PNPG. researchgate.net

The excellent electrochemical properties of conducting PNPG make it a promising material for the electrodes of energy storage devices, specifically pseudocapacitors. Pseudocapacitors store charge through fast and reversible faradaic (redox) reactions occurring at the electrode surface, which can provide higher energy density than electric double-layer capacitors.

A novel binder-free pseudocapacitive electrode was developed by electrochemically depositing PNPG onto a gold-coated flexible stainless-steel plate (PNPG/Au/SS). nih.gov This electrode demonstrated significantly better electrochemical performance than an equivalent electrode without the gold coating, achieving a high specific capacitance. nih.govresearchgate.net

An asymmetric supercapacitor was constructed using the PNPG/Au/SS as the positive electrode and activated carbon as the negative electrode. nih.gov This device exhibited good performance characteristics, and two such devices connected in series were able to power a small windmill, demonstrating the practical potential of PNPG-based materials for energy storage applications. nih.gov

| Device/Electrode | Metric | Value | Conditions | Reference |

|---|---|---|---|---|

| PNPG/Au/SS Electrode | Specific Capacitance | 495 F g⁻¹ | Current density of 2 A g⁻¹ | nih.gov |

| Asymmetric Supercapacitor (PNPG/Au/SS // Activated Carbon) | Specific Capacitance | 38 F g⁻¹ | Current density of 0.5 A g⁻¹ | nih.gov |

| Energy Density | 5.3 Wh kg⁻¹ | At a power density of 250 W kg⁻¹ | nih.gov | |

| Power Density | 250 W kg⁻¹ | At an energy density of 5.3 Wh kg⁻¹ | nih.gov |

Integration of PNPG in Hybrid Materials and Composites

The integration of N-Phenylglycine (PNPG) into hybrid materials and composites is an area of growing interest, leveraging the compound's chemical functionalities to create materials with enhanced properties. These hybrid materials are formed by combining organic and inorganic components at a molecular or nanoscale level, resulting in synergistic properties that are not present in the individual constituents.

One notable application involves the synthesis of poly-N-phenylglycine nanofibers. These nanofibers can be incorporated with metal oxide nanoparticles to create organic-inorganic composite materials. A key application for these composites is as metal adsorbents, for example, in the treatment of wastewater containing heavy metals. The high specific surface area of the nanofibers, coupled with the numerous carboxyl groups in the poly-N-phenylglycine structure, provides excellent sites for metal ion chelation. The resulting composite can be easily recovered, for instance, by using a magnet if the incorporated nanoparticles are magnetic. google.com

The general synthesis of such organic-inorganic hybrid materials often employs the sol-gel method. This process involves the hydrolysis and polycondensation of metal alkoxides to form an inorganic network in the presence of an organic component. The interaction between the organic and inorganic phases can be tailored through covalent bonds or weaker interactions like hydrogen bonding, leading to either Class II or Class I hybrids, respectively. mdpi.commdpi.com While direct research on the integration of N-Phenylglycine hydrochloride as a primary organic component in sol-gel derived hybrids is not extensively documented, its chemical structure suggests potential for such applications. The carboxylic acid and amine groups could interact with the forming inorganic network, influencing the material's final structure and properties.

Table 1: Examples of PNPG Integration in Composite Materials

| Composite Material | Components | Synthesis Method | Key Feature | Application |

|---|---|---|---|---|

| Poly-N-phenylglycine Nanofiber/Metal Oxide Nanoparticle Composite | Poly-N-phenylglycine, Metal Oxide Nanoparticles (e.g., Iron Oxide) | Polymerization of N-phenylglycine monomer in the presence of nanoparticles | High specific surface area and abundant carboxyl groups for metal chelation | Adsorbent for heavy metal removal from wastewater |

Role in Polymer Chemistry and Sol-Gel Processes

The sol-gel process is a versatile method for producing solid materials from small molecules, typically involving the conversion of monomers into a colloidal solution (sol) that then forms an integrated network (gel). ndhu.edu.twwikipedia.org The rates of hydrolysis and condensation reactions are critical in determining the structure and properties of the final material and are highly sensitive to factors such as pH and the presence of catalysts. ndhu.edu.tw

The hydrolytic polycondensation of silanes, such as tetraethoxysilane (TEOS), is a cornerstone of sol-gel chemistry for producing silica-based materials. The reaction proceeds through the hydrolysis of alkoxy groups to form silanols, followed by condensation to form siloxane bridges (Si-O-Si). The kinetics of these reactions can be catalyzed by acids, bases, or certain nucleophilic species.

The process of gelation involves the transition of the sol into a three-dimensional solid network that entraps the solvent. The time required for this transition, known as the gelation time, and the structure of the resulting network are critically dependent on the reaction conditions. Factors that influence the rates of hydrolysis and condensation will also affect gelation and the final network structure.

The potential catalytic activity of this compound in the hydrolysis of silane precursors would directly impact the gelation process. By influencing the rate at which silanol (B1196071) groups are formed and subsequently condensed, it could modulate the gelation time and the degree of cross-linking within the silica network. For instance, in acidic conditions, which would be established by this compound, the hydrolysis reaction is generally faster than the condensation reaction, leading to the formation of less branched, more linear polymer chains before gelation. This typically results in a different network structure compared to base-catalyzed processes, which tend to produce more highly branched, particulate gels. mdpi.com Therefore, the addition of this compound to a sol-gel system could be a means to control the final morphology and porosity of the resulting silica material.

Catalysis and Asymmetric Synthesis

The chirality inherent in many derivatives of N-Phenylglycine makes it a valuable molecule in the field of asymmetric catalysis, where the goal is to synthesize a specific enantiomer of a chiral product.

N-Phenylglycine serves as a versatile chiral building block for the synthesis of more complex chiral ligands and catalysts. Its stereogenic center, when enantiomerically pure, can be used to induce asymmetry in chemical reactions. For instance, (R)-phenylglycine has been employed as a chiral auxiliary in the asymmetric synthesis of 2-azetidinones, which are important structural motifs in beta-lactam antibiotics. mdpi.com In this approach, the chiral auxiliary directs the stereochemical outcome of a reaction and is subsequently removed, yielding the desired enantiomerically enriched product.

Furthermore, N-phenylglycine can be functionalized to create ligands for metal-based catalysts. A notable example is the functionalization of a metal-organic framework (MOF), UiO-66-NH2, with L-phenylglycine. The resulting material, when complexed with a copper salt, acts as a heterogeneous chiral catalyst for enantioselective reactions, such as the Henry reaction. mdpi.com The catalyst demonstrates good yields and moderate enantioselectivities and has the advantage of being easily recoverable and reusable. mdpi.com

Table 2: Applications of N-Phenylglycine as a Chiral Building Block

| Application | Role of N-Phenylglycine Derivative | Example Reaction | Significance |

|---|---|---|---|

| Asymmetric Synthesis of 2-Azetidinones | (R)-Phenylglycine as a chiral auxiliary | Ester enolate-imine condensation | Access to key structural components of beta-lactam antibiotics |

| Heterogeneous Catalysis | L-Phenylglycine functionalized MOF as a chiral ligand for a copper catalyst | Enantioselective Henry reaction | Provides a recyclable catalyst for the synthesis of chiral nitro alcohols |

Organocatalysis, the use of small organic molecules as catalysts, has become a powerful tool in asymmetric synthesis. researchgate.net N-Phenylglycine and its derivatives are attractive scaffolds for the design of novel organocatalysts. These catalysts often operate through mechanisms that mimic enzymatic processes, utilizing functional groups to activate substrates and control stereochemistry.

For example, new types of chiral phase transfer catalysts have been synthesized from cinchona alkaloids and applied in the asymmetric alkylation of glycine (B1666218) derivatives, with N-phenylglycine derivatives being a key substrate class. These catalysts facilitate the transfer of reactants between different phases (e.g., organic and aqueous) and create a chiral environment for the reaction to occur, leading to high yields and good to high enantiomeric excesses. The development of such catalysts is crucial for the efficient and environmentally friendly synthesis of chiral unnatural amino acids, which are important components of many pharmaceuticals.

Hydrogen Donor and Coinitiator in UV/EB Systems

N-Phenylglycine (NPG) serves as a highly efficient hydrogen donor and coinitiator in ultraviolet (UV) and electron beam (EB) curing systems. hampfordresearch.com Its primary function is to generate free radicals upon exposure to a light source, which then initiate the polymerization of monomers and oligomers in a formulation. The mechanism of radical production is notably versatile. While N-Phenylglycine can provide an active hydrogen atom from its alpha-carbon, it preferentially undergoes a decarboxylation process to form radicals. hampfordresearch.com This pathway is advantageous as it does not depend on the basicity of the amine function. hampfordresearch.com

As a coinitiator, N-Phenylglycine is frequently paired with various dyes or photosensitizers that absorb light at specific wavelengths. anu.edu.auresearchgate.netresearchgate.net Upon light absorption, the excited-state dye interacts with NPG, leading to the generation of the initiating radicals. This synergy is effective for curing systems under different light sources, including broad-spectrum lamps and specific light-emitting diodes (LEDs). hampfordresearch.com For instance, it works very efficiently with ketocoumarins for visible light curing applications. hampfordresearch.com

Recent research has also explored the photoinitiation capabilities of N-Phenylglycine on its own, without a sensitizing dye. researchgate.net Studies have shown that under near-UV LED irradiation (e.g., at 392 nm), NPG can undergo direct photodecomposition to produce PhNHCH₂• radicals. anu.edu.auresearchgate.net These radicals are effective at initiating the free-radical photopolymerization of acrylates. anu.edu.au

Furthermore, N-Phenylglycine can be part of multi-component photoinitiating systems. When combined with an iodonium (B1229267) salt, it forms a highly reactive system under UV LED light. anu.edu.auresearchgate.net This interaction generates both phenyl radicals and cations, making it capable of initiating not only free-radical polymerization but also the cationic photopolymerization of monomers like epoxides and divinyl ethers. anu.edu.auresearchgate.net This dual-cure capability is valuable for creating interpenetrating polymer networks (IPNs).

The performance of N-Phenylglycine in these systems can be quantified through various research findings. The table below summarizes key findings from a study on N-Phenylglycine's role as a versatile photoinitiator.

| System | Monomer | Light Source | Key Finding |

| N-Phenylglycine alone | Acrylate | UV LED @ 392 nm | Can directly photodecompose to produce radicals (PhNHCH₂•) and initiate polymerization. anu.edu.auresearchgate.net |

| N-Phenylglycine / Iodonium Salt | Acrylate | UV LED @ 392 nm | High performance in initiating free-radical photopolymerization through the generation of phenyl radicals. anu.edu.auresearchgate.net |

| N-Phenylglycine / Iodonium Salt | Epoxides, Divinyl Ethers | UV LED @ 392 nm | Efficiently initiates cationic photopolymerization through the generation of cations. anu.edu.auresearchgate.net |

| N-Phenylglycine / Xanthene Dyes | Acrylate | Visible Light | The concentration of NPG influences the photobleaching process of the dye, which is linked to the initiation of polymerization. researchgate.net |

Applications in Dye and Pigment Production

The most significant and historically established application of N-Phenylglycine in this field is its role as a key industrial precursor in the synthesis of indigo (B80030) dye. wikipedia.orgdbpedia.org This synthetic blue dye is one of the most important colorants used in the textile industry, particularly for denim. The historic "Pfleger Synthesis" of indigo utilizes N-Phenylglycine as the foundational molecule. wikipedia.org

The industrial production of N-Phenylglycine for this purpose is typically achieved through a process known as the Strecker reaction. wikipedia.org In this synthesis, aniline (B41778) reacts with formaldehyde and hydrogen cyanide. The resulting aminonitrile is then hydrolyzed to yield N-Phenylglycine. wikipedia.org

Advanced Spectroscopic and Structural Elucidation Techniques for N Phenylglycine Hydrochloride

Vibrational Spectroscopy

Vibrational spectroscopy probes the quantized vibrational states of a molecule. The absorption of infrared radiation excites the molecule from a lower to a higher vibrational level, and the specific frequencies of absorbed radiation are characteristic of the bonds and functional groups present.

FTIR spectroscopy is a powerful tool for identifying the functional groups within N-Phenylglycine hydrochloride. The hydrochloride salt exists in a zwitterionic form or as a protonated amine, leading to characteristic absorption bands. The spectrum is a unique fingerprint of the molecule, with specific peaks corresponding to the stretching and bending vibrations of its bonds.

Key vibrational modes for this compound include the stretching of the O-H bond of the carboxylic acid, the N-H⁺ stretches of the protonated amine, the C=O stretch of the carboxyl group, and various vibrations associated with the phenyl ring. The presence of the ammonium (B1175870) group (NH₃⁺) is confirmed by characteristic bands that differ from a standard secondary amine (N-H). The aromatic C-H stretching vibrations typically appear at wavenumbers above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹. The carbonyl (C=O) stretching of the carboxylic acid group gives rise to a strong absorption band.

Table 1: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |

|---|---|---|

| 3300–2400 | O-H Stretch (broad) | Carboxylic Acid |

| 3100–3000 | C-H Stretch | Aromatic (Phenyl Ring) |

| 3000–2850 | C-H Stretch | Aliphatic (Methylene) |

| ~2600 | N-H⁺ Stretch | Ammonium Salt |

| 1730–1700 | C=O Stretch | Carboxylic Acid |

| 1600–1475 | C=C Stretch | Aromatic Ring |

| 1640–1550 | N-H⁺ Bending | Ammonium Salt |

| 1300–1000 | C-O Stretch | Carboxylic Acid / C-N Stretch |

Note: The exact positions of the peaks can be influenced by the sample preparation method (e.g., KBr pellet) and intermolecular interactions like hydrogen bonding.

Electronic Spectroscopy

Electronic spectroscopy investigates the electronic transitions within a molecule upon absorption of ultraviolet or visible light, providing information about conjugated systems and chromophores.

The UV-Vis spectrum of this compound is primarily dictated by the electronic transitions within the phenyl group chromophore. The presence of the amino and carboxyl groups can influence the position and intensity of the absorption maxima (λmax). N-Phenylglycine exhibits a strong absorbance peak at wavelengths below 300 nm. Studies on related compounds show a λmax value around 257 nm. The solvent used can also affect the spectrum by stabilizing the ground or excited states differently. This technique is useful for quantitative analysis and for monitoring reactions involving the aromatic ring.

Table 2: UV-Vis Absorption Data for N-Phenylglycine

| Chromophore | λmax (nm) | Solvent |

|---|---|---|

| Phenyl Ring | < 300 | Acetonitrile (B52724) |

X-ray Diffraction (XRD) and Crystallography

X-ray diffraction stands as a cornerstone technique in the solid-state characterization of crystalline materials, offering profound insights into atomic and molecular structure.

Single-crystal X-ray diffraction (SCXRD) is a powerful analytical method that provides precise information regarding the internal lattice of crystalline compounds, including unit cell dimensions, bond lengths, and bond angles. carleton.edu This technique is instrumental in the unambiguous determination of a molecule's three-dimensional structure.

A comprehensive single-crystal X-ray diffraction study specifically for this compound was not found in a review of available literature. However, a study on the closely related compound, dl-Phenylglycinium chloride (C8H10NO2+·Cl−), offers valuable insights into the crystallographic properties that could be anticipated for this compound. In this analysis, the asymmetric unit is composed of a protonated dl-phenylglycine cation and a chloride anion. wikipedia.org The crystal structure is characterized by alternating hydrophobic and hydrophilic layers of phenylglycinium along the c-axis. The chloride anions are situated between the hydrophobic zones, where they participate in hydrogen bonding with the nitrogen and oxygen atoms of the cations within the hydrophilic regions. This extensive three-dimensional network of hydrogen bonds significantly contributes to the cohesion of the ionic structure. wikipedia.org

For comparative purposes, the crystallographic data for Phenylglycine hydrazide, another derivative, has been reported. It crystallizes in the monoclinic space group P121/c. nih.gov

Table 1: Crystallographic Data for Phenylglycine Hydrazide nih.gov

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P121/c |

| a (Å) | 5.9459 (18) |

| b (Å) | 5.1940 (16) |

| c (Å) | 26.7793 (83) |

This interactive table provides the unit cell parameters for Phenylglycine hydrazide as determined by single-crystal X-ray diffraction.

Surface Analysis Techniques

The surface characteristics of a compound are critical in determining its interaction with the environment and its performance in various applications.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition and chemical state of the elements within the top 1 to 10 nanometers of a material's surface. wikipedia.org This technique is based on the photoelectric effect, where X-rays irradiate a material, causing the emission of core-level electrons. researchgate.net The kinetic energy of these emitted photoelectrons is measured, which is then used to determine their binding energy. The binding energy is characteristic of the element and its chemical environment. researchgate.net

Although no specific XPS studies on this compound were identified, this technique could be employed to:

Confirm the presence of all constituent elements (Carbon, Nitrogen, Oxygen, Chlorine, and Hydrogen).

Determine the chemical states of nitrogen (e.g., amine vs. protonated amine) and oxygen (e.g., carboxylic acid).

Assess surface purity and identify any contaminants.

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology and topography of a material at high magnifications. In the context of N-Phenylglycine, SEM has been utilized to study the morphology of its polymer form, poly(N-phenylglycine). One study reported on the morphology of a poly(N-phenylglycine) film, which provides insights into the structure of the polymer at the microscopic level. researchgate.net The ability of SEM to reveal surface features makes it a valuable tool for understanding the physical characteristics of both the monomer and its corresponding polymer. nih.gov

Electrochemical Characterization (for polymer forms)

The electrochemical properties of the polymeric form of N-Phenylglycine, known as poly(N-phenylglycine), have been a subject of investigation. The electropolymerization of N-phenylglycine can be achieved using cyclic voltammetry on a glassy carbon electrode in an acidic aqueous solution. researchgate.net

The electrochemical behavior of the resulting poly(N-phenylglycine) film can also be studied using cyclic voltammetry. In a typical experiment, the polymerization is carried out by cycling the potential between -0.2 V and 1.1 V. The oxidation of the N-phenylglycine monomer occurs at approximately 0.906 V in the initial cycle. In subsequent cycles, the redox activity of the polymer is observed with an oxidation peak around 0.527 V and a reduction peak at about 0.443 V. researchgate.net The stability of the polymer film can be assessed by continuous cycling in a monomer-free solution, with stable peak currents indicating good electrochemical stability. researchgate.net The electrochemical behavior is influenced by various factors, including the scan rate, potential range, and the nature and concentration of the monomer and doping agents. researchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Poly(N-phenylglycine) |

| dl-Phenylglycinium chloride |

| Phenylglycine hydrazide |

| α-glycine |

Cyclic Voltammetry

Cyclic voltammetry (CV) is an electrochemical technique employed to study the redox behavior of chemical species. For N-Phenylglycine and its derivatives, CV provides insights into their oxidation and reduction potentials, which is fundamental to understanding their electronic properties and potential applications in areas like electropolymerization. researchgate.netelectrochemsci.org

In studies of N-Phenylglycine, the electrochemical polymerization process is often initiated and analyzed using cyclic voltammetry. researchgate.net The technique allows for the investigation of the formation of poly(N-phenylglycine) films on electrode surfaces, such as glassy carbon. researchgate.net The electrochemical behavior of the synthesized polymer can also be investigated by CV. researchgate.net

Research on the electrochemical decarboxylative addition of N-aryl glycines has utilized cyclic voltammetry to probe the reaction mechanism. ustl.edu.cn For N-Phenylglycine, CV diagrams show an oxidation peak potential, indicating the voltage at which the compound is oxidized on the anode. ustl.edu.cn For instance, in one study, N-Phenylglycine exhibited an initial oxidation peak at approximately 1.92 V. ustl.edu.cn The addition of other reagents, such as acetic acid, can alter the oxidation potentials, suggesting that the reaction conditions can suppress or modify the oxidation process. ustl.edu.cn These studies are critical in electrosynthesis, where understanding the oxidation potential helps in designing controlled electrochemical reactions. ustl.edu.cn

Table 1: Representative Cyclic Voltammetry Data for N-Phenylglycine

| Parameter | Value | Conditions |

|---|---|---|

| Initial Oxidation Potential | ~0.91 V | vs Ag/AgCl |

| Oxidation Peak Potential | ~1.92 V | In MeCN with nBu4BF4 electrolyte |

| Effect of Additive (AcOH) | Oxidation peak shifts to 1.49 V and 2.09 V | Indicates altered oxidation process |

Data synthesized from mechanistic studies on related electrochemical reactions. ustl.edu.cn

Chromatographic and Separation Methods

Chromatographic techniques are indispensable for the analysis of this compound, particularly for assessing its purity and identifying it in complex mixtures.

Techniques for Enantiomeric Purity Assessment

As N-Phenylglycine is a chiral molecule, determining its enantiomeric purity is often essential, especially in pharmaceutical contexts. High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a primary method for this purpose. wvu.edu The principle relies on the differential interaction between the enantiomers of this compound and the chiral selector immobilized on the stationary phase, leading to their separation. wvu.edusigmaaldrich.com